Thiophene, 2-(bromoethynyl)- Thiophene, 2-(bromoethynyl)-
Brand Name: Vulcanchem
CAS No.: 33675-51-3
VCID: VC19677739
InChI: InChI=1S/C6H3BrS/c7-4-3-6-2-1-5-8-6/h1-2,5H
SMILES:
Molecular Formula: C6H3BrS
Molecular Weight: 187.06 g/mol

Thiophene, 2-(bromoethynyl)-

CAS No.: 33675-51-3

Cat. No.: VC19677739

Molecular Formula: C6H3BrS

Molecular Weight: 187.06 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, 2-(bromoethynyl)- - 33675-51-3

Specification

CAS No. 33675-51-3
Molecular Formula C6H3BrS
Molecular Weight 187.06 g/mol
IUPAC Name 2-(2-bromoethynyl)thiophene
Standard InChI InChI=1S/C6H3BrS/c7-4-3-6-2-1-5-8-6/h1-2,5H
Standard InChI Key OTUMEGGJLXKPMW-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C#CBr

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

Thiophene, 2-(bromoethynyl)- (IUPAC name: 2-(bromoethynyl)thiophene), has the molecular formula C₆H₃BrS. Its structure consists of a thiophene ring (C₄H₃S) with a bromoethynyl group (–C≡CBr) attached to the 2-position (Figure 1). The ethynyl spacer between the thiophene and bromine atom introduces geometric rigidity and electronic conjugation, which influence its reactivity and physical properties .

Spectroscopic Characterization

While experimental spectra for 2-(bromoethynyl)-thiophene are not widely reported, analogous compounds like 2-bromo-5-chlorothiophene ( ) and 2-(bromomethyl)-5-aryl-thiophenes ( ) provide reference data. Key features include:

  • ¹H NMR: Thiophene protons typically resonate between δ 6.8–7.5 ppm, with deshielding effects from electronegative substituents.

  • ¹³C NMR: The sp-hybridized carbons of the ethynyl group appear near δ 70–90 ppm, while the bromine-bearing carbon resonates at δ 95–110 ppm .

  • IR Spectroscopy: Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C–Br (500–700 cm⁻¹) are diagnostic .

Synthesis and Functionalization

General Synthetic Strategies

The synthesis of 2-(bromoethynyl)-thiophene likely involves Sonogashira coupling between 2-bromothiophene and a terminal alkyne precursor, followed by bromination. Alternative routes may include:

  • Halogenation of Ethynylthiophene: Direct bromination of 2-ethynylthiophene using N-bromosuccinimide (NBS) or Br₂.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of 2-bromothiophene with bromoacetylene derivatives .

Table 1: Reported Synthetic Methods for Analogous Thiophene Derivatives

MethodReagents/ConditionsYield (%)Reference Analog
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, THF, 60°C65–78
Direct BrominationNBS, CCl₄, reflux58
Suzuki-Miyaura CouplingPd(OAc)₂, K₂CO₃, DMF, 80°C70–85

Challenges in Regioselectivity

The 2-position of thiophene is electronically activated for electrophilic substitution, but competing reactions at the 5-position can occur. Catalytic systems using Pd(0) or Pd(II) ligands (e.g., PPh₃) improve regioselectivity in cross-coupling reactions . For example, the synthesis of 2-bromo-5-(bromomethyl)thiophene ( ) achieved 58% yield via NBS bromination, highlighting the sensitivity of thiophene derivatives to reaction conditions.

Physicochemical Properties

Thermal Stability and Solubility

2-(bromoethynyl)-thiophene is expected to exhibit moderate thermal stability, with decomposition temperatures >150°C based on analogs like 2-bromo-5-chlorothiophene (mp 85°C, ). Solubility is higher in polar aprotic solvents (e.g., DMF, THF) than in hydrocarbons, due to the polar C–Br bond and conjugated π-system.

Electronic Properties

The bromoethynyl group withdraws electron density via induction, reducing the aromaticity of the thiophene ring. This electron-deficient character enhances reactivity toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling. Computational studies on similar systems suggest a HOMO-LUMO gap of ~4.5 eV, suitable for optoelectronic applications .

Applications in Organic Synthesis and Materials Science

Building Block for π-Conjugated Polymers

The ethynyl group enables Glazer-type polymerization to form conductive polymers. For example, poly(2-(bromoethynyl)thiophene) could serve as a precursor to light-emitting diodes (LEDs) or organic photovoltaics (OPVs), analogous to poly(3-hexylthiophene) .

Pharmaceutical Intermediates

Halogenated thiophenes are key motifs in drug discovery. Compound 3i from , a 2-(bromomethyl)-5-aryl-thiophene, showed 31.5% clot lysis activity, suggesting anticoagulant potential. The bromoethynyl group may enhance binding to serine proteases in the coagulation cascade.

Catalysis and Ligand Design

The alkyne moiety can coordinate to transition metals (e.g., Pd, Cu), making 2-(bromoethynyl)-thiophene a candidate for heterogeneous catalysis or metal-organic frameworks (MOFs) .

HazardPPE/Precautions
Skin ContactNitrile gloves, lab coat
Eye ExposureGoggles, face shield
InhalationFume hood, respirator with organic vapor cartridge

Recent Advances and Future Directions

Green Synthesis Innovations

Recent efforts focus on replacing toxic solvents (e.g., CCl₄, ) with ionic liquids or water-based systems. Photocatalytic bromination using visible light could improve the sustainability of 2-(bromoethynyl)-thiophene synthesis.

Biomedical Applications

Ongoing research explores bromoethynyl-thiophenes as:

  • Anticancer agents: Targeting tubulin polymerization.

  • Antimicrobial coatings: Functionalizing medical devices.

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